Benzyl salicylate has shown potential as an antimicrobial agent in various scientific studies. Studies have demonstrated its effectiveness against bacteria, fungi, and even some viruses. For example, a study published in the journal "Pharmaceutics" found that benzyl salicylate isolated from Cornus walteri exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli []. Further research is needed to determine the full scope of its antimicrobial properties and potential applications.
Several studies have explored the potential anti-inflammatory properties of benzyl salicylate. Research published in "Pharmaceutics" suggests that benzyl salicylate may inhibit the production of inflammatory mediators like nitric oxide and cyclooxygenase-2 in macrophages []. This suggests its potential role in managing inflammatory conditions, but further investigation in vivo is necessary.
The potential estrogenic activity of benzyl salicylate has been a subject of debate within the scientific community. Some in vitro studies have shown weak estrogenic effects, but the results have been inconsistent, and concerns have been raised about the validity of these studies due to methodological limitations []. Further research with robust methodologies is needed to definitively determine whether benzyl salicylate possesses any significant estrogenic activity.
Understanding the extent to which benzyl salicylate penetrates the skin is crucial for assessing its safety and efficacy in topical applications. Studies have shown that benzyl salicylate has low penetration through human skin, with only a small fraction (around 0.03%) being absorbed []. This suggests minimal systemic exposure when used in topical products.
Benzyl salicylate, with the chemical formula C₁₄H₁₂O₃ and CAS number 118-58-1, is an ester formed from benzyl alcohol and salicylic acid. It is primarily recognized for its use in cosmetics as a fragrance additive and ultraviolet light absorber. The compound appears as a colorless to pale yellow liquid, often described as having a faint, sweet-floral odor, although some individuals may not perceive any scent at all. This variability in olfactory perception may be attributed to genetic factors or impurities in the substance .
Benzyl salicylate exhibits several biological activities:
The synthesis of benzyl salicylate typically involves:
Benzyl salicylate has diverse applications, including:
Research has indicated that benzyl salicylate interacts with various biological systems:
Benzyl salicylate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Cyclohexyl Salicylate | Yes | Fragrance | Different physical properties; less common |
Methyl Salicylate | Yes | Pain relief (topical analgesic) | More commonly used for medicinal purposes |
Ethyl Salicylate | Yes | Fragrance | Lower volatility compared to benzyl salicylate |
Benzophenone | No | UV filter | More potent UV protection |
Benzyl salicylate's unique combination of being both a fragrance and a UV absorber distinguishes it from similar compounds that may serve only one of these functions .
Phase-transfer catalysis (PTC) is a prominent method for synthesizing benzyl salicylate, leveraging catalysts that facilitate the transfer of reactants between immiscible phases to enhance reaction rates and yields.
Solid-Liquid Phase Transfer Catalysis: A novel method involves reacting sodium salicylate with benzyl chloride in the presence of phase-transfer catalysts such as crown ethers, crown ether derivatives, and polyethylene glycol (PEG 200–6000) combined with alkali metal halide salts (e.g., sodium fluoride, potassium fluoride). The reaction typically occurs at 80–200 °C for 2–20 hours. After reaction, the organic layer is isolated, washed, dehydrated, and purified by reduced pressure distillation to collect benzyl salicylate at 164–165 °C under 725–735 Pa pressure. This method yields a product purity of approximately 99.4% with yields around 94%, high benzyl chloride conversion efficiency (~98.8%), and selectivity (~95.3%).
Dual-Site Phase-Transfer Catalyst with Ionic Liquids: Research has demonstrated the use of a dual-site phase-transfer catalyst, 4,4′-bis(tripropylammonium methyl)-1,1′-biphenyl dichloride, combined with an ionic liquid tributyl(tetradecyl)phosphonium methanesulfonate in a triliquid system. This green synthesis approach significantly enhances the reaction rate, achieving a benzyl salicylate yield of 94% within 15 minutes at 60 °C, compared to only 0.1% yield without catalysts. The apparent rate constant increased from 0.0231 min⁻¹ (catalyst alone) to 0.177 min⁻¹ with the ionic liquid, indicating a substantial catalytic enhancement.
Transesterification is another synthetic route where benzyl alcohol reacts with salicylic acid or its derivatives in the presence of acid catalysts.
Homogeneous Acid Catalysts: Traditional methods use homogeneous acid catalysts such as sulfuric acid or p-toluenesulfonic acid to catalyze the esterification of salicylic acid with benzyl alcohol. These reactions often require elevated temperatures and removal of water to drive equilibrium toward ester formation.
Solid Acid Catalysts: Solid acid catalysts, including ion-exchange resins and sulfonated silica, offer advantages such as ease of separation and recyclability. However, detailed kinetic data and yields for benzyl salicylate synthesis by solid acid catalysis are less reported in literature compared to phase-transfer methods.
Homogeneous catalytic systems involve soluble catalysts in a single-phase reaction mixture.
Direct Esterification: Benzyl salicylate can be synthesized by direct esterification of salicylic acid with benzyl alcohol under homogeneous acid catalysis, sometimes under solvent-free conditions to improve environmental friendliness. These methods require careful control of reaction parameters to optimize yield and minimize side reactions.
Solvent-Free Advantages: Solvent-free synthesis reduces environmental impact and simplifies product isolation but may require higher temperatures or longer reaction times.
Vapor-phase catalytic synthesis of benzyl salicylate is less common but offers potential for continuous production.
The solid-liquid phase transfer catalytic method offers a balance of simplicity, high yield, and environmental compatibility. The use of polyethylene glycols and crown ethers as phase-transfer catalysts enhances the reaction by improving the solubility and transfer of reactants between phases.
The combination of dual-site phase-transfer catalysts with ionic liquids represents an advanced green chemistry technique, significantly accelerating the reaction and improving yields in a short time frame.
Kinetic studies indicate that tetra-n-butylammonium bromide as a catalyst can achieve product yields above 98% within 1 hour at 70 °C, demonstrating the efficiency of quaternary ammonium salts in phase-transfer catalysis.
Parameter | Value/Range | Comments |
---|---|---|
Reactants | Sodium salicylate, benzyl chloride | Molar ratio salicylate:benzyl chloride ~1.2:1 |
Catalyst A | Crown ether, PEG 200–6000 | 1–10 mol% relative to benzyl chloride |
Catalyst B | Alkali metal halide salts (e.g., KF, NaF) | 0.1–1 mol% relative to benzyl chloride |
Temperature | 80–200 °C | Optimal ~145 °C for solid-liquid PTC |
Reaction time | 2–20 hours | Shorter times with dual-site PTC + ionic liquid |
Product boiling point | 164–165 °C at 725–735 Pa | Used for product fraction collection |
Product purity | ~99.4% | Confirmed by vapor-phase chromatography |
Yield | 90–98% | Dependent on catalyst and conditions |
Figure 1: Chemical structure of benzyl salicylate showing ester linkage between benzyl alcohol and salicylic acid.
Figure 2: Schematic diagram of solid-liquid phase transfer catalysis setup, illustrating the biphasic reaction system with catalysts facilitating reactant transfer.
Figure 3: Reaction kinetics graph comparing yield over time for dual-site phase-transfer catalyst with and without ionic liquid.
Benzyl salicylate's metabolic journey begins with rapid enzymatic hydrolysis mediated by carboxylesterases in hepatic and intestinal microsomes. In vitro studies using human liver microsomes demonstrate complete inhibition of hydrolytic activity by 100 μM bis(4-nitrophenyl)phosphate (BNPP), confirming carboxylesterase involvement [1]. The small intestine exhibits particularly high hydrolytic capacity, with human intestinal microsomes showing 3.2-fold greater benzyl salicylate hydrolysis rates compared to hepatic microsomes [1]. This intestinal first-pass metabolism significantly reduces systemic exposure to the parent compound.
The hydrolysis reaction follows first-order kinetics, producing equimolar amounts of salicylic acid and benzyl alcohol. Kinetic parameters reveal marked substrate specificity, with benzyl salicylate hydrolysis rates (Vmax = 8.4 nmol/min/mg protein) being 40% slower than those observed for phenyl salicylate in rat models [1]. Molecular dynamics simulations suggest this difference stems from steric hindrance from the benzyl group, which reduces enzyme-substrate binding efficiency compared to smaller aromatic substituents [2].
Metabolic Parameter | Human Liver Microsomes | Human Intestinal Microsomes |
---|---|---|
Vmax (nmol/min/mg) | 6.2 ± 0.8 | 19.7 ± 2.1 |
Km (μM) | 34.5 ± 5.2 | 28.9 ± 4.7 |
CLint (μL/min/mg) | 179.7 | 681.7 |
Table 1: Comparative hydrolysis kinetics of benzyl salicylate in human tissue microsomes [1] [2].
Triton X-100 extraction experiments confirm the membrane-bound nature of the responsible enzymes, with anion exchange chromatography showing co-elution of benzyl salicylate hydrolase activity with carboxylesterase 1 isoforms [1]. This localization suggests potential drug-drug interactions with therapeutic agents metabolized by hepatic CES1, though clinical relevance requires further investigation.
Advanced PBPK modeling integrates dermal absorption parameters with hepatic metabolism data to predict systemic exposure. A deterministic model for 0.5% benzyl salicylate in face cream (1.54 g daily application) estimates maximum plasma concentrations (Cmax) of 1 nM for the parent compound versus 93.2 nM for salicylic acid [3]. The 90-fold difference arises from rapid presystemic hydrolysis in skin and liver, coupled with salicylic acid's higher plasma free fraction (2.9%-18% vs 0.66% for benzyl salicylate) [3].
Key model parameters include:
Probabilistic modeling of chronic exposure scenarios incorporates population variability in:
Sensitivity analysis identifies hepatic hydrolysis rate (37% contribution) and dermal absorption (29%) as dominant factors controlling systemic salicylic acid levels [2]. The models predict <0.1% cumulative exposure to intact benzyl salicylate after 7-day repeated application, validating the critical role of presystemic metabolism [3].
Salicylic acid emerges as the toxicologically relevant species due to its metabolic stability and prolonged systemic exposure. In vitro hepatocyte studies demonstrate complete resistance of salicylic acid to Phase I/II metabolism, with a hepatic intrinsic clearance <1 μL/min/million cells [2]. This stability contrasts sharply with benzyl alcohol derivatives, which undergo rapid oxidation to benzoic acid and subsequent glycine conjugation to hippuric acid (t½ = 22 min in hepatocytes) [3].
Renal handling studies reveal salicylic acid's unique excretion profile:
This transport profile results in nonlinear pharmacokinetics, with renal clearance decreasing from 120 mL/min at low plasma concentrations (<100 μM) to 40 mL/min at therapeutic levels (>500 μM) [3]. The PBPK model predicts steady-state salicylic acid concentrations of 178 nM following chronic dermal benzyl salicylate exposure, 50-fold below the lowest in vitro toxicological benchmark (10.6 μM) [3].
Comparative metabolism studies reveal significant interspecies differences in benzyl salicylate handling. Rat hepatic microsomes show 68% lower hydrolytic activity compared to human counterparts, while canine models exhibit 3-fold higher conversion rates to salicylic acid [1]. These variations correlate with differential carboxylesterase isoform expression:
Species | Dominant CES Isoform | Relative Activity (%) |
---|---|---|
Human | CES1 | 100 |
Rat | CES2 | 32 |
Dog | CES3 | 215 |
Table 2: Species-specific carboxylesterase activity toward benzyl salicylate [1] [4].
Primates demonstrate metabolic similarity to humans, with rhesus monkey hepatocytes showing identical salicylic acid formation rates. However, murine models exhibit an alternative oxidative pathway via CYP2C9-mediated O-debenzylation, producing gentisic acid as a minor metabolite (<5% total) [4]. This pathway remains negligible in human hepatocytes (<0.1% detection) [3], highlighting the importance of species selection in preclinical studies.
The metabolic divergence extends to tissue distribution patterns. While humans show predominant intestinal hydrolysis (67% first-pass metabolism), rodents exhibit greater hepatic contribution (81%) due to differential carboxylesterase expression gradients along the gastrointestinal tract [1]. These species-specific profiles necessitate careful interpretation of toxicological data across animal models.
Irritant;Environmental Hazard